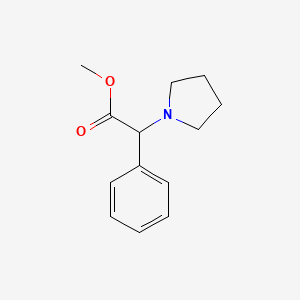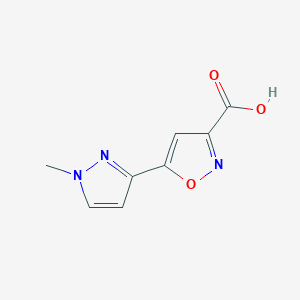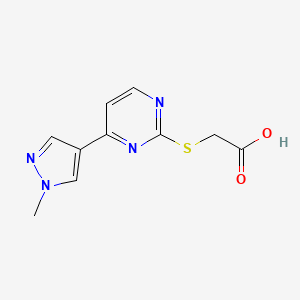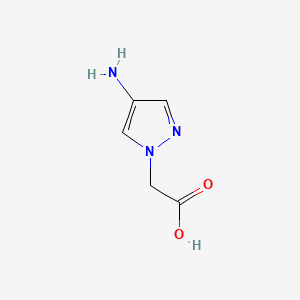![molecular formula C13H10N2O3 B3070832 methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate CAS No. 1006385-87-0](/img/structure/B3070832.png)
methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate
Descripción general
Descripción
“Methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate” is a chemical compound with the CAS Number: 1006385-87-0 . It has a molecular weight of 242.23 . The IUPAC name for this compound is methyl 4-oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylate .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxalines, including derivatives like “methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate”, can be achieved through various methods . One such method involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Another method involves heating a mixture of 1-phenacyl bromide, acrylonitrile, triethylamine, and Py + Co (HCrO 4) 2 in DMF solution at 80-90°C for 5 hours .Molecular Structure Analysis
The InChI code for “methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate” is 1S/C13H10N2O3/c1-18-13(17)8-4-5-10-9(7-8)14-12(16)11-3-2-6-15(10)11/h2-7H,1H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate” is a solid compound . It has a melting point of 256 - 257 °C (Dec) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include the compound , have shown significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.
Antiviral Activity
The antiviral activity of these compounds has been noted, suggesting potential use in antiviral therapies .
Antifungal Activity
Pyrrolopyrazine derivatives have shown high antifungal activity , making them potential candidates for the development of new antifungal drugs.
Antioxidant Activity
These compounds have exhibited antioxidant properties . They could be used in the treatment of diseases caused by oxidative stress.
Antitumor Activity
Pyrrolopyrazine derivatives have shown antitumor activity . This suggests their potential use in cancer therapy.
Kinase Inhibitory Activity
These compounds have shown activity on kinase inhibition , which is a key mechanism in the treatment of various diseases, including cancer.
Drug Discovery Research
The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . This compound could serve as a starting point for the synthesis of new drugs.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, and P402+P404, advising against breathing dust/fume/gas/mist/vapors/spray, eating, drinking or smoking when using this product, and recommending wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds of the quinoxaline class have been shown to induce apoptosis in a dose-dependent manner on certain cell lines
Biochemical Pathways
Given that quinoxaline derivatives have been shown to induce apoptosis , it’s possible that this compound could affect pathways related to cell cycle regulation and apoptosis
Result of Action
As mentioned earlier, quinoxaline derivatives have been shown to induce apoptosis in a dose-dependent manner on certain cell lines . This suggests that the molecular and cellular effects of “methyl 6-oxo-5H,6H-pyrrolo[1,2-a]quinoxaline-3-carboxylate” could potentially include the induction of cell death.
Propiedades
IUPAC Name |
methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-18-13(17)8-4-5-10-9(7-8)14-12(16)11-3-2-6-15(10)11/h2-7H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLJVPVMBBDODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N3C=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)

![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)


![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070822.png)


![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)
![5-Methyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B3070849.png)
